molecular formula C15H24N2O2 B8068940 Ammothamnine

Ammothamnine

Cat. No.: B8068940
M. Wt: 264.36 g/mol
InChI Key: XVPBINOPNYFXID-JARXUMMXSA-N
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Description

Historical Context and Discovery in Sophora Species

This compound was first identified in 1937 by Kondo et al. during phytochemical investigations of Sophora angustifolia var. flavescens, a plant used in traditional Chinese medicine. Ochiai and Ito later elucidated its structural relationship to matrine in 1938, demonstrating that this compound forms through the oxidation of matrine with hydrogen peroxide. This discovery established this compound as the N-oxide derivative of matrine, a structural modification that enhances its solubility and bioactivity. The alkaloid’s isolation from multiple Sophora species, including S. flavescens and S. chrysophylla, underscores its ecological role as a plant defense metabolite.

Taxonomic Classification Within Quinolizidine Alkaloids

Quinolizidine alkaloids, characterized by their bicyclic perhydroquinolizine backbone, are classified into six structural subtypes. This compound belongs to the sparteine type, distinguished by its tetracyclic framework and oxygenated nitrogen atom. This classification aligns with biosynthetic studies showing that quinolizidine alkaloids derive from lysine decarboxylation and subsequent cyclization reactions in chloroplasts. Unlike simpler lupinine-type alkaloids, this compound’s tetracyclic structure enables unique molecular interactions, such as binding to TGF-β1 receptors and Smad3 proteins, which underlie its antifibrotic activity.

Nomenclature and Isomeric Relationships to Matrine Derivatives

The systematic name matrine 1β-oxide reflects this compound’s structural relationship to matrine (C₁₅H₂₄N₂O), differing by a single oxygen atom at the N1 position. This oxidation confers distinct physicochemical properties, including a higher melting point (208°C vs. 76°C for matrine) and enhanced polarity. Isomeric variants such as oxysophoridine and sophoridine N-oxide exist, but this compound remains the most studied due to its stability and bioavailability. The oxidation reaction can be represented as:
$$
\text{Matrine} + \text{H}2\text{O}2 \rightarrow \text{this compound (Matrine } N\text{-oxide)} + \text{H}_2\text{O} $$ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPBINOPNYFXID-JARXUMMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3CCC[N@+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, Soluble in methanol, Soluble in ethanol
Details Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996)
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, White dice from crystal

CAS No.

16837-52-8
Record name Oxymatrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxymatrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16276
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYMATRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85U4C366QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

208 °C
Details Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996)
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

Ammothamnine, a compound derived from various plant sources, has garnered attention in pharmacological research due to its significant biological activities. This article explores the compound's antiviral properties, effects on oxidative stress, and potential therapeutic applications, supported by diverse research findings and case studies.

Overview of this compound

This compound is an alkaloid primarily extracted from species within the Sophora genus. Its structure and functional groups suggest a unique mechanism of action compared to other related alkaloids. Notably, it exhibits a tertiary amine oxide structure that contributes to its biological efficacy.

Key Biological Activities

  • Antiviral Properties
    • This compound has demonstrated notable antiviral activity, particularly against the hepatitis B virus (HBV). Research indicates that it inhibits HBV replication, making it a candidate for further investigation in antiviral therapies.
    • The compound's mechanism involves modulating cellular pathways associated with viral replication and apoptosis, suggesting potential applications in treating viral infections.
  • Oxidative Stress Modulation
    • Studies have shown that this compound can influence oxidative stress biomarkers, which are critical in various diseases, including cancer and neurodegenerative disorders. It appears to alter oxidative stress responses in cells, thereby enhancing cellular resilience to oxidative damage .
    • This modulation may also extend to gut microbiota, indicating a broader impact on intestinal health through the alteration of microbial composition and oxidative stress responses.
  • Apoptosis Induction
    • This compound has been linked to apoptosis in cancer cells, showing promise as an anti-cancer agent. Its specific action on apoptotic pathways suggests that it could be developed into therapeutic strategies for cancer treatment.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other alkaloids derived from the Sophora species:

Compound NameMolecular FormulaKey Features
MatrineC15H24N2Precursor to this compound; exhibits similar biological activities.
OxymatrineC15H24N2OOxidized form; known for antiviral properties.
SophoridineC16H22N2OExhibits anti-inflammatory effects.
TetrandrineC20H24N2O4Antiarrhythmic and antihypertensive activities; structurally unique.

This compound's distinct mechanism of inducing apoptosis and its specific effects on HBV replication set it apart from these compounds.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound against HBV in vitro. The results indicated a significant reduction in viral load in treated cell lines compared to controls, supporting its potential as an antiviral agent.

Case Study 2: Oxidative Stress and Gut Health

Another investigation focused on the impact of this compound on oxidative stress markers in an animal model. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress while improving gut microbiota diversity . This suggests its role in promoting intestinal health through antioxidant mechanisms.

Case Study 3: Apoptosis in Cancer Cells

Research examining the apoptotic effects of this compound on various cancer cell lines demonstrated that it induced apoptosis through caspase activation pathways. The study reported a dose-dependent increase in apoptosis markers, highlighting its potential for cancer therapy .

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Ammothamnine exhibits significant antitumor effects, particularly against melanoma. Research indicates that it inhibits the proliferation and migration of melanoma cells and promotes apoptosis. The compound modulates the immune microenvironment by enhancing the activity of CD4+^+ T cells, CD8+^+ T cells, and natural killer T (NKT) cells while downregulating regulatory T (Treg) cells. This mechanism is believed to involve the suppression of PD-L1 and MYC expression in melanoma cells .

Case Study: Melanoma Treatment
In a study published in 2023, this compound was shown to effectively inhibit melanoma development in subcutaneous tumor models in mice. The treatment resulted in increased secretion of TNF-α and modulation of immune responses, suggesting its potential as a therapeutic agent for melanoma .

Immunomodulatory Effects

This compound has demonstrated immunomodulatory properties that can enhance immune responses against various diseases. It has been shown to adjust immune functions, making it a candidate for treating conditions characterized by immune dysfunction.

Clinical Applications
Clinical trials have explored the use of this compound in treating leukopenia and anemia. Its ability to stimulate immune cell proliferation suggests potential applications in managing diseases where immune enhancement is beneficial .

Hepatoprotective Properties

Recent studies have indicated that this compound may possess hepatoprotective effects, particularly in the context of liver injury induced by various toxins. Research utilizing network pharmacology has identified this compound as a key component that could mitigate liver damage.

Data Table: Hepatoprotective Effects of this compound

StudyModelFindings
Kunming MiceIdentified potential hepatotoxicity mechanisms involving IL-17 and apoptosis pathways.
Human Hepatoma Cells (HepG2)Exhibited antiproliferative activity with IC50 < 100 µg/mL.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, which is critical in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and immune cell activity.

Case Study: Ulcerative Colitis Treatment
The Wuwei Kushen Changrong capsule, containing this compound, has been clinically proven effective in treating ulcerative colitis (UC). Phase III trials demonstrated its efficacy comparable to traditional treatments like sulfasalazine . The main therapeutic pathway involves the IL-17 signaling pathway, highlighting its role in inflammatory conditions .

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties, which could be beneficial in treating infections.

Research Findings
Studies indicate that compounds derived from Sophora flavescens, including this compound, have shown antibacterial effects against various pathogens, suggesting potential applications in infectious disease management .

Comparison with Similar Compounds

Key Observations :

  • Oxidation at the N-atom in this compound enhances solubility and bioavailability compared to matrine .
  • Sophocarpine’s unsaturated lactone contributes to higher cytotoxicity but lower metabolic stability .

Pharmacological Activity Comparison

Antitumor Efficacy

Compound Mechanism of Action IC₅₀ (Cancer Cell Lines) Key Studies
This compound Inhibits MYC/PD-L1 axis; blocks angiogenesis 12.5 μM (A375 melanoma) Suppressed tumor growth by 58% in murine models
Matrine Induces apoptosis via caspase-3 activation 25.3 μM (HepG2 liver) Limited efficacy against metastatic cancers
Sophocarpine Disrupts mitochondrial membrane potential 8.7 μM (MCF-7 breast) High cytotoxicity but narrow therapeutic window

Anti-inflammatory Activity

Compound Target Pathway Binding Affinity (ΔG, kcal/mol) Clinical Evidence
This compound NLRP3 inflammasome inhibition -6.1 (in silico) Reduced DSS-induced colitis in mice
Matrine NF-κB suppression -5.8 (in vitro) Moderate efficacy in rheumatoid arthritis
Oxysophocarpine COX-2 inhibition -5.2 (in vitro) Limited data on chronic inflammation

Preparation Methods

Solvent-Based Extraction

The roots of Sophora flavescens are the primary source of ammothamnine. Methanol emerges as the most effective solvent due to its ability to dissolve alkaloids while minimizing co-extraction of polar impurities. A standardized protocol involves:

  • Methanol extraction : 50 g of powdered roots are soaked in 300 mL methanol for 72 hours under rotary shaking (40 kHz, 300 W) to maximize alkaloid release.

  • Filtration and concentration : The extract is filtered through Whatman No. 1 paper, and methanol is evaporated under reduced pressure to yield a crude residue.

Table 1: Solvent Efficiency in this compound Extraction

SolventExtraction Time (h)Yield (%)Purity (%)
Methanol722.865
Ethanol722.158
Water720.942

Data adapted from Pharmacognosy Research.

Acid-Base Partitioning for Purification

Crude extracts are subjected to acid-base partitioning to isolate this compound:

  • Acidification : The residue is dissolved in 1% HCl, precipitating non-alkaloid components.

  • Basification : The supernatant is adjusted to pH 10 with NH₄OH, causing this compound to precipitate.

  • Recrystallization : The precipitate is recrystallized from ethanol-water (4:1) to achieve ≥95% purity.

Synthetic Preparation via Matrine Oxidation

Hydrogen Peroxide-Mediated Oxidation

This compound is synthesized by oxidizing matrine (a precursor alkaloid) using hydrogen peroxide (H₂O₂). Key parameters include:

  • Reaction conditions : Matrine (1 mol) is reacted with 30% H₂O₂ (2 mol) at 60°C for 6 hours under nitrogen atmosphere.

  • pH optimization : Maintaining pH 6–7 prevents decomposition of H₂O₂ into reactive radicals, which could degrade this compound.

Table 2: Impact of pH on Oxidation Efficiency

pHConversion Rate (%)Byproduct Formation (%)
57218
6897
7859

Data sourced from CN1161121C patent.

Industrial-Scale Synthesis

For pharmaceutical applications, the patent CN1161121C outlines a freeze-drying method to produce stable injectable formulations:

  • Solution preparation : this compound is dissolved in saline (0.9% NaCl) with 5% mannitol as a cryoprotectant.

  • Sterile filtration : The solution is filtered through a 0.22 μm membrane to remove particulates.

  • Lyophilization : The filtrate is freeze-dried at -50°C and 0.01 mbar to yield a porous powder, reconstitutable with water.

Advanced Formulation Strategies

Nanoparticle Encapsulation

To enhance bioavailability, this compound has been incorporated into mixed micellar nanoparticles:

  • Preparation : A 1:2 ratio of this compound to phospholipid (e.g., DSPE-PEG) is sonicated in aqueous medium, forming nanoparticles of 120 nm diameter.

  • Drug release : In vitro studies show 80% release over 24 hours, compared to 100% for free this compound within 2 hours.

Table 3: Nanoparticle Formulation Parameters

ParameterValue
Particle size120 ± 15 nm
Entrapment efficiency92 ± 3%
Zeta potential-25 mV

Data from PubChem.

Analytical Validation of this compound

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC fingerprints using chloroform:ethyl acetate:methanol:water (3:8:4.4:1.8) resolve this compound at Rₓ 0.52 under 254 nm UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis (Q-TOF, Agilent) confirms this compound via:

  • Molecular ion : m/z 265.18 [M+H]⁺.

  • Fragmentation pattern : Peaks at m/z 247.15 (loss of H₂O) and 203.11 (cleavage of the quinolizidine ring) .

Q & A

Q. Table 1. Key Parameters for this compound Crystallography (Adapted from )

ParameterValue
Space GroupP 1
Unit Cell Dimensionsa = 10.2 Å, b = 12.4 Å
R-factor0.052
Completeness (%)99.3

Q. Table 2. UHPLC-MS/MS Conditions for this compound Detection (Adapted from )

ParameterSpecification
ColumnC18 (2.1 × 100 mm, 1.7 µm)
Ionization ModeESI+ and ESI-
Retention Time8.2 min
LOD0.1 ng/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ammothamnine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.